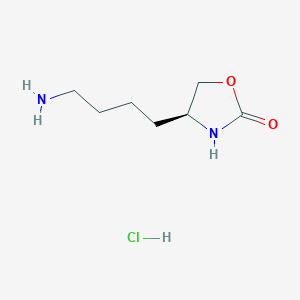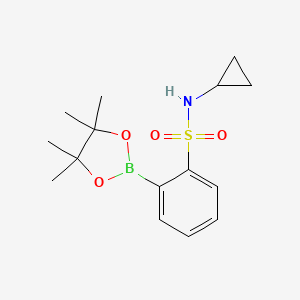![molecular formula C17H12N2O2S B2998326 2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291852-59-9](/img/structure/B2998326.png)
2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuro[2,3-d]pyrimidine derivatives are a class of compounds that have been studied for their potential in various applications. For instance, N-substituted benzofuro[2,3-d]pyrimidine-4-amines have been evaluated as novel EGFR tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of benzofuro[2,3-d]pyrimidine derivatives has been reported in the literature. One method involves the transformation of shikimic acid to methyl 3-dehydroshikimate (3-MDHS) and then to methyl 2-amino-3-cyanobenzofuran-5-carboxylate. This is followed by a transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines .Molecular Structure Analysis
The molecular structure of benzofuro[2,3-d]pyrimidine derivatives can be complex, depending on the specific substituents present on the benzofuro and pyrimidine rings .Chemical Reactions Analysis
Benzofuro[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For example, 5-Phenyl-barbituric acids can be cyclized to Benzofuro[2,3-d]pyrimidines either directly by cyclodehydrogenation with palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids and subsequent cyclodehydratation by treatment with strong acids .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis The compound 2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a notable subject in chemical research, primarily due to its structural complexity and potential for diverse applications. A study elaborates on the benzylation and nitrosation of related pyrimidin-6(1H)-one derivatives, indicating the compound's relevance in exploring chemical interactions and polymorphism. These derivatives demonstrate unique crystalline forms and hydrogen bonding patterns, underscoring the compound's utility in studying molecular architectures and interactions (Glidewell, Low, Marchal, & Quesada, 2003).
Chemical Synthesis Approaches Research on the efficient synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives through reactions involving iminophosphoranes highlights the compound's versatility in chemical synthesis. This approach facilitates the production of various derivatives with potential applications in drug development and material science (Wang, Wang, He, Chen, & Hu, 2019).
Antifolate Research The compound's structural motif is integral to the synthesis of antifolates, a class of compounds with significant implications in cancer research and treatment. Studies on classical and nonclassical antifolates incorporating similar structural frameworks demonstrate their potential as dihydrofolate reductase (DHFR) inhibitors, offering insights into the development of new anticancer agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Regioselective Synthesis The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, involving derivatives structurally akin to the target compound, showcases the methodological advancements in achieving high specificity in chemical syntheses. Such studies are pivotal in the development of pharmaceuticals and fine chemicals, demonstrating the compound's role in enhancing synthetic methodologies (Dos Santos, da Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).
Pharmacological Potentials Investigations into the bioactivity and advancements of benzofuro[3,2-d]pyrimidine derivatives underscore the compound's importance in pharmaceutical research. Such derivatives are studied for their potential in addressing various health concerns, including antibiosis, anti-inflammatory actions, anticancer activity, and memory enhancement, highlighting the compound's broad applicability in drug discovery and development (Wei-ming, 2010).
Mecanismo De Acción
Target of Action
The primary target of this compound is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its enzyme activity . This inhibition leads to the disruption of DNA repair processes, which can result in the death of cancer cells .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition can lead to the accumulation of DNA damage in the cells, which can trigger cell apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in the inhibition of DNA repair processes in cells due to the inhibition of PARP-1 . This can lead to the accumulation of DNA damage, which can trigger apoptosis, particularly in cancer cells . The compound has shown superior biological activity with IC50 values of 22 nM and 4.98 μM for exogenous PARP-1 enzyme and SK-OV-3 cells, respectively .
Safety and Hazards
The safety and hazards associated with “2-(benzylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one” are not known. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.
Direcciones Futuras
The future directions for research on “2-(benzylsulfanyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one” and related compounds could include further exploration of their potential applications, such as their use as EGFR tyrosine kinase inhibitors . Additionally, the development of more efficient synthesis methods could also be a focus .
Propiedades
IUPAC Name |
2-benzylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(19-16)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJOFBRPFGXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2998259.png)
![2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2998260.png)


![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2998264.png)

![2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2998266.png)